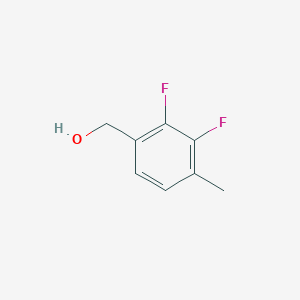
(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride" is a complex organic molecule known for its unique structural framework, which combines a chloro-fluorophenyl group, a dihydroisoquinoline moiety, and an azetidine ring. Such compounds are often studied for their potential in medicinal chemistry due to their diverse pharmacological activities and structural diversity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of "(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride" typically involves multi-step organic reactions. A possible synthetic route includes:
Step 1: : Synthesis of the (2-chloro-4-fluorophenyl) derivative via halogenation reactions.
Step 2: : Formation of the azetidine ring through cyclization reactions, often using azetidine precursors and suitable catalysts.
Step 3: : Coupling of the dihydroisoquinoline moiety to the azetidine intermediate, which might involve reactions like reductive amination or other nucleophilic substitution reactions.
Step 4: : Purification and conversion to the hydrochloride salt, typically through crystallization from an acidic medium.
Industrial Production Methods:
In an industrial setting, the synthesis of such complex molecules demands precise control of reaction conditions, scaling up of laboratory procedures, and the use of robust catalysts and solvents to ensure high yield and purity. Automation and continuous flow chemistry techniques are often employed to optimize production efficiency and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound might undergo oxidative transformations at the dihydroisoquinoline or azetidine moieties.
Reduction: : Reduction reactions could target the carbonyl group in the methanone portion.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: : Uses reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Utilizes agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Involves reagents such as halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidative or reductive transformations generally lead to modified functional groups within the compound, such as alcohols, ketones, or carboxylic acids.
Substitution reactions typically result in the introduction or exchange of substituents on the aromatic ring or nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Studied for its complex reaction pathways and as a building block in organic synthesis.
Biology:
Explored for its potential as a pharmacologically active compound with possible applications in drug discovery.
Medicine:
Investigated for its potential therapeutic effects, particularly in areas such as neuropharmacology or anti-infective research.
Industry:
Evaluated for its application as an intermediate in the synthesis of more complex molecules or as a functional material in chemical processes.
Wirkmechanismus
The mechanism of action of "(2-chloro-4-fluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride" is determined by its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways and interactions depend on the specific biological context and require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Compounds containing chloro-fluorophenyl groups, such as certain fluorinated pharmaceuticals.
Molecules with dihydroisoquinoline structures, like specific alkaloids.
Azetidine-based compounds, which are studied for their diverse pharmacological properties.
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O.ClH/c20-18-9-15(21)5-6-17(18)19(24)23-11-16(12-23)22-8-7-13-3-1-2-4-14(13)10-22;/h1-6,9,16H,7-8,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIRQIVIEAPFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2785840.png)
![4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2785841.png)






![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)

![rac-1-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methanaminehydrochloride,cis](/img/structure/B2785857.png)

